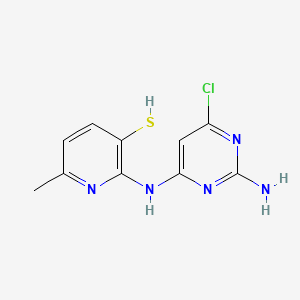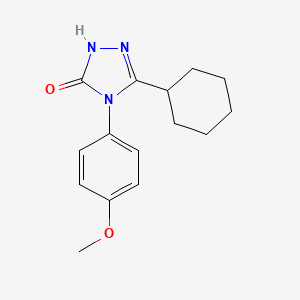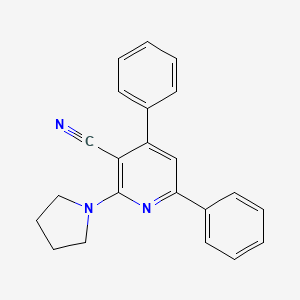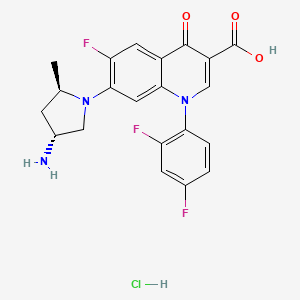
3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- is a complex organic compound that features a pyridine ring substituted with a thiol group and an amino-pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions.
Attachment of the Amino-Pyrimidine Moiety: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Probes: May be used to study enzyme functions or protein interactions.
Medicine
Drug Development:
Industry
Materials Science: Could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptopyridine: Similar structure but lacks the amino-pyrimidine moiety.
6-Methyl-2-pyridinethiol: Similar but without the pyrimidine substitution.
Uniqueness
The presence of both the thiol group and the amino-pyrimidine moiety in 3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- makes it unique, offering a combination of reactivity and potential biological activity that is not found in simpler analogs.
Propiedades
Número CAS |
81587-40-8 |
|---|---|
Fórmula molecular |
C10H10ClN5S |
Peso molecular |
267.74 g/mol |
Nombre IUPAC |
2-[(2-amino-6-chloropyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C10H10ClN5S/c1-5-2-3-6(17)9(13-5)15-8-4-7(11)14-10(12)16-8/h2-4,17H,1H3,(H3,12,13,14,15,16) |
Clave InChI |
YKCQIBMPZWYMNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)S)NC2=CC(=NC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)





![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)

![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)

